molecular formula C21H22N2O6 B3012256 N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide CAS No. 953210-43-0

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide

Cat. No.: B3012256
CAS No.: 953210-43-0
M. Wt: 398.415
InChI Key: HWZAKERSDBMATC-UHFFFAOYSA-N
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Description

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes an isoxazole ring and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Attachment of the 3,4-Dimethoxyphenyl Group: This step involves the use of a suitable coupling reagent to attach the 3,4-dimethoxyphenyl group to the isoxazole ring.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with 3,5-dimethoxybenzoic acid under appropriate conditions to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of isoxazoline derivatives.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-naphthamide
  • N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide
  • **N-(

Properties

IUPAC Name

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c1-25-16-7-14(8-17(11-16)26-2)21(24)22-12-15-10-19(29-23-15)13-5-6-18(27-3)20(9-13)28-4/h5-11H,12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZAKERSDBMATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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